molecular formula C139H217N33O40S B1591602 H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-xiThr-DL-Ser-DL-Glu-DL-Lys-DL-Ser-DL-Gln-DL-xiThr-DL-Pro-DL-Leu-DL-Val-DL-xiThr-DL-Leu-DL-Phe-DL-Lys-DL-Asn-DL-Ala-DL-xiIle-DL-xiIle-DL-Lys-DL-Asn-DL-Ala-DL-Tyr-OH CAS No. 76622-84-9

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-xiThr-DL-Ser-DL-Glu-DL-Lys-DL-Ser-DL-Gln-DL-xiThr-DL-Pro-DL-Leu-DL-Val-DL-xiThr-DL-Leu-DL-Phe-DL-Lys-DL-Asn-DL-Ala-DL-xiIle-DL-xiIle-DL-Lys-DL-Asn-DL-Ala-DL-Tyr-OH

Cat. No. B1591602
CAS RN: 76622-84-9
M. Wt: 3022.5 g/mol
InChI Key: CMLHEPBOBGYCBC-UHFFFAOYSA-N
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Description

Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. The peptide you mentioned is a long chain of various amino acids. Each amino acid in the sequence can have different properties and contribute to the overall function of the peptide .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. Advanced techniques like X-ray crystallography or NMR spectroscopy are often used to determine the 3D structure of peptides .


Chemical Reactions Analysis

Peptides can undergo various chemical reactions, mostly involving the breaking and forming of peptide bonds. They can also react with other molecules in the body, leading to various physiological effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on its amino acid sequence. These properties can include solubility, acidity/basicity, stability, and reactivity .

Mechanism of Action

The mechanism of action of a peptide depends on its structure and the role it plays in the body. Some peptides act as neurotransmitters, others as hormones. Some can regulate bodily functions or participate in immune responses .

Safety and Hazards

The safety and hazards associated with a peptide depend on its specific properties and functions. Some peptides are harmless, while others can be toxic or allergenic .

Future Directions

The study of peptides is a rapidly advancing field with many potential applications in medicine, research, and biotechnology. Future research may focus on discovering new peptides, understanding their functions, and harnessing their potential for therapeutic use .

properties

IUPAC Name

5-[[6-amino-1-[[1-[[5-amino-1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C139H217N33O40S/c1-17-73(9)110(134(206)157-89(38-27-30-55-142)119(191)160-97(64-104(145)181)124(196)149-75(11)115(187)163-99(139(211)212)63-83-42-46-85(179)47-43-83)168-135(207)111(74(10)18-2)167-116(188)76(12)150-125(197)98(65-105(146)182)159-118(190)87(36-25-28-53-140)153-128(200)96(62-81-34-23-20-24-35-81)158-126(198)93(58-70(3)4)162-136(208)113(78(14)176)170-133(205)109(72(7)8)166-129(201)94(59-71(5)6)161-132(204)102-39-31-56-172(102)138(210)114(79(15)177)171-122(194)90(48-50-103(144)180)154-130(202)100(68-173)164-120(192)88(37-26-29-54-141)152-121(193)91(49-51-108(185)186)155-131(203)101(69-174)165-137(209)112(77(13)175)169-123(195)92(52-57-213-16)156-127(199)95(61-80-32-21-19-22-33-80)151-107(184)67-147-106(183)66-148-117(189)86(143)60-82-40-44-84(178)45-41-82/h19-24,32-35,40-47,70-79,86-102,109-114,173-179H,17-18,25-31,36-39,48-69,140-143H2,1-16H3,(H2,144,180)(H2,145,181)(H2,146,182)(H,147,183)(H,148,189)(H,149,196)(H,150,197)(H,151,184)(H,152,193)(H,153,200)(H,154,202)(H,155,203)(H,156,199)(H,157,206)(H,158,198)(H,159,190)(H,160,191)(H,161,204)(H,162,208)(H,163,187)(H,164,192)(H,165,209)(H,166,201)(H,167,188)(H,168,207)(H,169,195)(H,170,205)(H,171,194)(H,185,186)(H,211,212)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLHEPBOBGYCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C139H217N33O40S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583189
Record name Tyrosylglycylglycylphenylalanylmethionylthreonylseryl-alpha-glutamyllysylserylglutaminylthreonylprolylleucylvalylthreonylleucylphenylalanyllysylasparaginylalanylisoleucylisoleucyllysylasparaginylalanyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3022.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-xiThr-DL-Ser-DL-Glu-DL-Lys-DL-Ser-DL-Gln-DL-xiThr-DL-Pro-DL-Leu-DL-Val-DL-xiThr-DL-Leu-DL-Phe-DL-Lys-DL-Asn-DL-Ala-DL-xiIle-DL-xiIle-DL-Lys-DL-Asn-DL-Ala-DL-Tyr-OH

CAS RN

76622-84-9
Record name Tyrosylglycylglycylphenylalanylmethionylthreonylseryl-alpha-glutamyllysylserylglutaminylthreonylprolylleucylvalylthreonylleucylphenylalanyllysylasparaginylalanylisoleucylisoleucyllysylasparaginylalanyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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